molecular formula C13H17N3O2S2 B2688698 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine CAS No. 1428371-36-1

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine

Cat. No.: B2688698
CAS No.: 1428371-36-1
M. Wt: 311.42
InChI Key: CEVAOEZOBBBWGM-UHFFFAOYSA-N
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Description

1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine is a complex organic compound featuring a piperidine ring substituted with a thiophene group and a sulfonyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine can be synthesized through a multi-step process:

    Formation of the Imidazole Sulfonyl Intermediate: The synthesis begins with the sulfonylation of 1-methyl-1H-imidazole using a sulfonyl chloride reagent under basic conditions to form 1-methyl-1H-imidazol-4-yl sulfonyl chloride.

    Piperidine Derivative Formation: Separately, 4-(thiophen-3-yl)piperidine is prepared through the reaction of thiophene-3-carboxaldehyde with piperidine in the presence of a reducing agent.

    Coupling Reaction: The final step involves coupling the imidazole sulfonyl chloride with the piperidine derivative under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine exerts its effects depends on its application:

    Pharmacological Action: It may interact with specific enzymes or receptors, modulating their activity. The imidazole ring can act as a hydrogen bond donor or acceptor, while the sulfonyl group can enhance binding affinity through electrostatic interactions.

    Material Science: The electronic properties of the thiophene ring can be exploited in the design of conductive polymers or organic semiconductors.

Comparison with Similar Compounds

    1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-4-phenylpiperidine: Similar structure but with a phenyl group instead of a thiophene ring.

    1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-yl)piperidine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness: 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or pyridine analogs

Properties

IUPAC Name

1-(1-methylimidazol-4-yl)sulfonyl-4-thiophen-3-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-15-8-13(14-10-15)20(17,18)16-5-2-11(3-6-16)12-4-7-19-9-12/h4,7-11H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVAOEZOBBBWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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